MAGE-2 (156-164) is a compound that plays a significant role in genetic engineering, particularly in the context of multiplex automated genome engineering. This compound is part of a broader category of tools used for modifying genetic material through recombination techniques. MAGE, which stands for multiplex automated genome engineering, enables researchers to introduce multiple genetic modifications in a single organism efficiently and precisely.
MAGE-2 is derived from methodologies that utilize oligonucleotides to facilitate genetic recombination. It falls under the classification of nucleic acid-based genetic engineering tools. The primary source of MAGE-2 is its application in laboratory strains of Escherichia coli, where it has been optimized for high-throughput genome editing. This compound is instrumental in advancing synthetic biology and metabolic engineering by allowing for the rapid introduction of genetic diversity within microbial populations.
The synthesis of MAGE-2 involves several key methods that enhance its effectiveness in genome editing:
MAGE relies on the use of specialized enzymes and conditions that promote homologous recombination. Key technical components include:
The molecular structure of MAGE-2 involves a sequence of nucleotides arranged to form an oligonucleotide capable of hybridizing with complementary DNA strands in the target organism's genome. The exact sequence and length may vary based on the specific application and target site.
While specific structural data for MAGE-2 (156-164) may not be widely published, it is characterized by its ability to form stable duplexes with target DNA sequences, which is critical for effective recombination.
MAGE-2 participates in several key chemical reactions during the genome editing process:
The efficiency of these reactions can be influenced by factors such as temperature, concentration of oligonucleotides, and the presence of specific enzymes that promote recombination.
The mechanism through which MAGE-2 exerts its effects can be summarized in several steps:
The efficiency and accuracy of this mechanism have been demonstrated through various studies showing high rates of successful edits across different genomic loci.
MAGE-2 exhibits properties typical of nucleic acid compounds, including:
The chemical properties include:
MAGE-2 has numerous applications in scientific research:
The Melanoma-Associated Antigen (MAGE) gene family comprises >40 highly conserved proteins sharing a 170-amino acid MAGE Homology Domain (MHD) with tandem winged-helix motifs [1]. These proteins diverged evolutionarily into two classes: Type I MAGEs (including subfamilies A, B, and C) localize to the X chromosome and exhibit cancer/testis antigen (CTA) properties, while Type II MAGEs (D, E, F, G, H, L, and Necdin) are autosomal and ubiquitously expressed [1] [8]. Type I MAGEs are characterized by:
This combination makes Type I MAGEs, including MAGE-A2 (historically termed MAGE-2), compelling immunotherapy targets due to their tumor-selective expression and functional roles in oncogenesis [4].
MAGE-A2 exhibits distinct tumor-associated overexpression across epithelial cancers while remaining silent in most somatic tissues:
Table 1: MAGE-A2 Expression in Human Cancers
Cancer Type | Expression Frequency | Clinical Correlations | References |
---|---|---|---|
Prostate Cancer | >800-fold upregulation | Increased proliferation, chemoresistance | [8] [10] |
Non-Small Cell Lung Cancer | 19–35% | Association with advanced stage, poor prognosis | [1] [4] |
Hepatocellular Carcinoma | Not quantified | Linked to metastasis, portal vein invasion | [1] [9] |
Melanoma | 36% (metastatic lesions) | Higher in metastases vs. primary tumors | [1] [7] |
Key oncogenic roles include:
The MAGE-A2-derived peptide KVLEHVVRV (residues 156–164) represents a prioritized epitope for HLA-A*02:01-restricted immunotherapy due to:
Table 2: Biochemical and Immunological Features of MAGE-A2 (156-164)
Property | Characteristic | Significance | |
---|---|---|---|
HLA-A*02:01 Affinity | High binding (confirmed via MHC stabilization) | Stable complex formation enhances immunogenicity | |
Peptide Processing | Naturally presented on tumor MHC-I | Confirmed by mass spectrometry in HCC | [9] |
Tumor Selectivity | Absent in normal MHC-I+ tissues | Minimizes autoimmunity risks | [4] [8] |
Cross-Reactivity Potential | Homology with MAGE-A3/6/12 | May broaden therapeutic applicability | [10] |
Immunological advantages include:
Table 3: Preclinical Immune Response Data for MAGE-A2 (156-164)
Response Metric | Findings | Experimental System | |
---|---|---|---|
CTL Cytotoxicity | Lysis of MAGE-A2+/HLA-A*02:01+ tumor cells | Co-culture with pulsed DCs | [10] |
IFN-γ Production | Significantly elevated vs. controls | ELISpot of activated T cells | [10] |
In Vivo Immunogenicity | CTL priming in HLA-A*0201/Kb transgenic mice | Peptide vaccination model | [5] |
Therapeutic challenges remain:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7